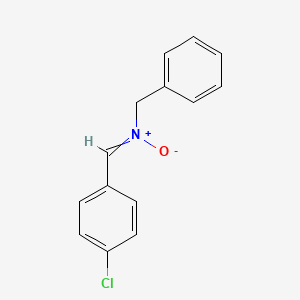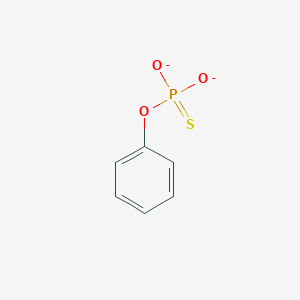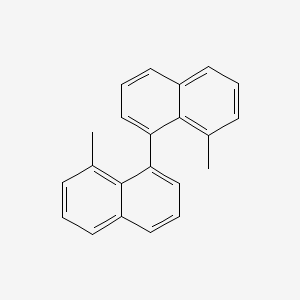![molecular formula C19H18N2O2 B14697384 2-[2-(4-Ethylphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one CAS No. 23309-98-0](/img/structure/B14697384.png)
2-[2-(4-Ethylphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-Ethylphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one is an organic compound with the molecular formula C19H18N2O2
準備方法
The synthesis of 2-[2-(4-Ethylphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one typically involves the condensation of 4-ethylphenylhydrazine with 4-methoxy-1-naphthaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent, such as ethanol .
化学反応の分析
2-[2-(4-Ethylphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the naphthalene ring, using reagents like bromine or nitric acid.
科学的研究の応用
2-[2-(4-Ethylphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential antinociceptive (pain-relieving) properties.
Materials Science: Due to its unique structural features, the compound is being explored for use in organic electronics and optoelectronic devices.
Biological Studies: The compound’s interactions with various biological targets are being investigated to understand its mechanism of action and potential therapeutic applications.
作用機序
The mechanism of action of 2-[2-(4-Ethylphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors. For example, its antinociceptive properties are thought to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response .
類似化合物との比較
2-[2-(4-Ethylphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one can be compared with other similar compounds, such as:
2-[2-(4-Methoxyphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one: This compound has a similar structure but with a methoxy group instead of an ethyl group.
2-[2-(4-Chlorophenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one: The presence of a chlorine atom in place of the ethyl group significantly alters the compound’s electronic properties and reactivity, making it useful for different applications.
特性
CAS番号 |
23309-98-0 |
|---|---|
分子式 |
C19H18N2O2 |
分子量 |
306.4 g/mol |
IUPAC名 |
2-[(4-ethylphenyl)diazenyl]-4-methoxynaphthalen-1-ol |
InChI |
InChI=1S/C19H18N2O2/c1-3-13-8-10-14(11-9-13)20-21-17-12-18(23-2)15-6-4-5-7-16(15)19(17)22/h4-12,22H,3H2,1-2H3 |
InChIキー |
VWMGEZVWAYWPGK-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)N=NC2=C(C3=CC=CC=C3C(=C2)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


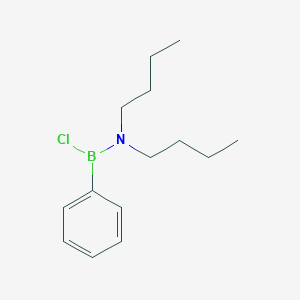
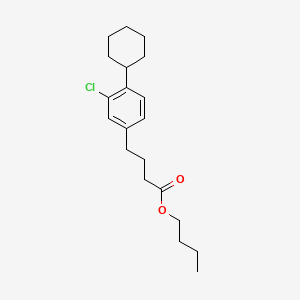



![methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate](/img/structure/B14697333.png)
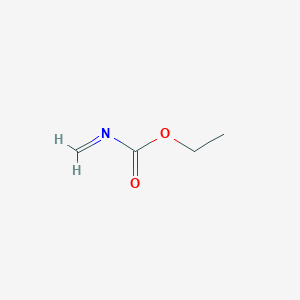
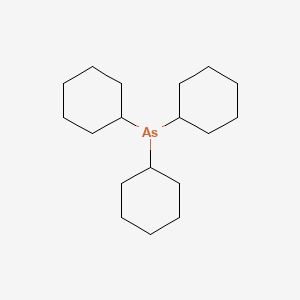
![4-Methyl-2-[(prop-2-en-1-yl)sulfanyl]quinoline](/img/structure/B14697350.png)
